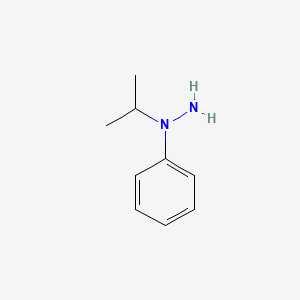

Hydrazine, 1-(1-methylethyl)-1-phenyl-

Description

Contextualization within Substituted Hydrazines

Substituted hydrazines are a class of organic compounds characterized by the replacement of one or more hydrogen atoms of hydrazine (B178648) (N₂H₄) with organic functional groups. These compounds are of significant interest due to their diverse applications as pharmaceuticals, agrochemicals, and precursors for heterocyclic synthesis. The reactivity of substituted hydrazines is largely dictated by the nature of the substituents on the nitrogen atoms, which can influence their nucleophilicity, basicity, and susceptibility to oxidation.

Hydrazine, 1-(1-methylethyl)-1-phenyl- belongs to the family of 1,1-disubstituted hydrazines. The presence of both an aryl (phenyl) and an alkyl (isopropyl) group on the same nitrogen atom creates a sterically hindered and electronically distinct environment around the hydrazine core. This substitution pattern is crucial in directing the outcome of chemical reactions, particularly in the formation of heterocyclic compounds. The synthesis of such asymmetrically disubstituted hydrazines can be achieved through methods like the alkylation of monosubstituted hydrazines. For instance, 1-isopropyl-1-phenylhydrazine can be prepared by the reaction of phenylhydrazine (B124118) with isopropyl iodide.

Academic Significance and Research Trajectories

The primary academic significance of Hydrazine, 1-(1-methylethyl)-1-phenyl- lies in its role as a key reagent in the Fischer indole (B1671886) synthesis. This venerable and widely utilized reaction provides a straightforward route to the indole nucleus, a core structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or a ketone, followed by a rsc.orgrsc.org-sigmatropic rearrangement to form the indole ring.

The choice of the substituted hydrazine is critical in determining the substitution pattern of the resulting indole. By employing 1-isopropyl-1-phenylhydrazine, chemists can introduce an isopropyl group at the N1 position of the indole ring, a structural feature that can significantly modulate the biological activity and physicochemical properties of the final molecule. Research in this area continues to explore the scope of the Fischer indole synthesis with various substituted hydrazines, including 1-isopropyl-1-phenylhydrazine, to access novel indole derivatives with potential applications in medicinal chemistry and materials science. For example, the reaction of 1-isopropyl-1-phenylhydrazine with a ketone like butanone can be used to synthesize substituted indoles.

Recent research trajectories have also focused on developing more sustainable and efficient methods for conducting reactions involving substituted hydrazines. This includes the use of microwave-assisted synthesis and the exploration of novel catalytic systems to improve reaction times, yields, and environmental footprint. The continued investigation into the reactivity and applications of Hydrazine, 1-(1-methylethyl)-1-phenyl- and related compounds is expected to open new avenues for the construction of complex molecular architectures with valuable properties.

Physicochemical Properties of Related Phenylhydrazine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Phenylhydrazine | 100-63-0 | C₆H₈N₂ | 108.14 | 243.5 |

| 1-Methyl-1-phenylhydrazine | 618-40-6 | C₇H₁₀N₂ | 122.17 | 227-230 |

| 1-Ethyl-1-phenylhydrazine | 621-44-3 | C₈H₁₂N₂ | 136.20 | 237-239 |

| 1,1-Diphenylhydrazine | 530-50-7 | C₁₂H₁₂N₂ | 184.24 | 305 |

Spectroscopic Data of a Representative Phenylhydrazone

The reaction of a phenylhydrazine with a carbonyl compound forms a phenylhydrazone, a key intermediate in the Fischer indole synthesis. Below is representative spectroscopic data for a simple phenylhydrazone.

| Spectroscopic Data | Values |

| IR (KBr, cm⁻¹) | 3353 (N-H), 3047 (Ar C-H), 1597 (C=N), 1499 (Ar C=C) |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.40 (s, 1H, NH), 7.23 (t, J=7.8 Hz, 2H, Ar-H), 7.06 (d, J=7.9 Hz, 2H, Ar-H), 6.95 (t, J=8.1 Hz, 1H, Ar-H), 6.78 (t, J=7.2 Hz, 1H, Ar-H), 2.32 (s, 3H, CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 157.18, 146.16, 129.59, 119.68, 112.97, 18.34 |

| EI-MS, m/z (%) | 242 (M⁺, 100), 225 (58), 150 (19), 93 (83), 77 (18) |

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1-propan-2-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(2)11(10)9-6-4-3-5-7-9/h3-8H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKJMHUSPDZBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480186 | |

| Record name | Hydrazine, 1-(1-methylethyl)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35292-56-9 | |

| Record name | Hydrazine, 1-(1-methylethyl)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Methylethyl 1 Phenylhydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 1-(1-methylethyl)-1-phenylhydrazine is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The isopropyl group should give rise to two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a characteristic pattern resulting from spin-spin coupling. The protons on the phenyl ring will appear as multiplets in the aromatic region of the spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the attached nitrogen atom. The labile protons on the terminal amino (-NH₂) group may appear as a broad singlet, the position of which can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for 1-(1-methylethyl)-1-phenylhydrazine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.10 - 7.40 | Multiplet | - | 5H |

| -NH₂ | 3.5 - 5.0 (broad) | Singlet | - | 2H |

| Isopropyl-CH | 3.80 - 4.10 | Septet | ~7.0 | 1H |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, the phenyl ring is expected to show four distinct signals: one for the ipso-carbon attached to the nitrogen, one for the para-carbon, and two for the ortho and meta carbons. The isopropyl group will display two signals, one for the methine carbon and one for the two equivalent methyl carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 1-(1-methylethyl)-1-phenylhydrazine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (ipso) | 145 - 150 |

| Phenyl C (ortho, meta, para) | 115 - 130 |

| Isopropyl-CH | 50 - 55 |

Note: Predicted values are based on analogous structures and standard chemical shift data.

While 1D NMR provides fundamental structural information, 2D NMR techniques would be employed for definitive assignment and confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would unequivocally establish the connectivity within the isopropyl group by showing a cross-peak between the methine (CH) septet and the methyl (CH₃) doublet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the isopropyl CH proton signal to the isopropyl CH carbon signal, and the isopropyl CH₃ proton signal to the corresponding CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It would be crucial for confirming the connection of the isopropyl and phenyl groups to the hydrazine (B178648) nitrogen. For instance, correlations would be expected between the isopropyl CH proton and the ipso-carbon of the phenyl ring.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds.

The IR spectrum of 1-(1-methylethyl)-1-phenylhydrazine is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) group typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl group will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the N-N single bond stretch. researchgate.net

Table 3: Expected Vibrational Frequencies for 1-(1-methylethyl)-1-phenylhydrazine

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (-NH₂) | IR | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | IR | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | IR | 2850 - 2970 | Strong |

| C=C Stretch (Aromatic Ring) | IR, Raman | 1450 - 1600 | Medium-Strong |

| N-N Stretch | Raman | 1000 - 1100 | Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns upon ionization. The molecular formula of 1-(1-methylethyl)-1-phenylhydrazine is C₉H₁₄N₂ giving it a molecular weight of 150.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 150.

The fragmentation of N-alkyl-N-phenylhydrazines is often characterized by alpha-cleavage, which involves the breaking of a C-C bond adjacent to a nitrogen atom. youtube.com For this compound, a primary fragmentation pathway would be the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable, resonance-stabilized cation at m/z 135. Another significant fragmentation could involve the cleavage of the N-N bond.

Table 4: Predicted Major Fragments in the Mass Spectrum of 1-(1-methylethyl)-1-phenylhydrazine

| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion |

|---|---|---|

| 150 | [C₉H₁₄N₂]⁺˙ (Molecular Ion) | - |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) |

| 107 | [C₆H₅N(CH₃)₂]⁺˙ or similar | Rearrangement and loss of •NH₂ and CH₃ |

| 93 | [C₆H₅NH₂]⁺˙ | Cleavage of N-N and loss of isopropyl group |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.

As of this writing, a crystal structure for 1-(1-methylethyl)-1-phenylhydrazine has not been deposited in public structural databases. However, if a suitable single crystal could be grown and analyzed, the resulting data would confirm the connectivity of the atoms and reveal the specific conformation of the isopropyl group relative to the phenyl ring. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the -NH₂ group, that dictate the packing of molecules within the crystal lattice. eurjchem.comacs.org Studies on other substituted phenylhydrazine (B124118) derivatives have shown that hydrogen bonding and π-π stacking interactions are often key features in their solid-state structures. eurjchem.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For aromatic compounds such as Hydrazine, 1-(1-methylethyl)-1-phenyl-, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated π-electron system and the presence of non-bonding electrons.

The phenyl group in the molecule contains a conjugated system of π-electrons. The absorption bands associated with this chromophore are expected to be intense and are generally observed in the UV region. These correspond to π → π* transitions, where an electron is excited from a bonding π orbital to an antibonding π* orbital. For phenylhydrazine, absorption maxima are observed around 241 nm and 283 nm in alcohol. nih.gov The introduction of an isopropyl group on the hydrazine nitrogen is likely to cause a slight shift in the position and intensity of these bands due to its electron-donating inductive effect.

Furthermore, the nitrogen atoms of the hydrazine moiety possess lone pairs of non-bonding electrons (n-electrons). These can also undergo transitions to an antibonding π* orbital of the phenyl ring, known as n → π* transitions. These transitions are typically of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity (intensity) compared to π → π* transitions.

The solvent in which the spectrum is recorded can influence the position of these absorption bands. Polar solvents can interact with the molecule, particularly with the non-bonding electrons on the nitrogen atoms, leading to shifts in the absorption maxima.

A detailed analysis of the UV-Vis spectrum would allow for the precise determination of the absorption maxima (λmax) and the molar absorptivity (ε), providing quantitative data on the electronic structure of the molecule.

Table 1: Expected Electronic Transitions for Phenylhydrazine Derivatives

| Transition Type | Chromophore | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

| π → π | Phenyl ring | Shorter wavelength (UV region) | High |

| n → π | Hydrazine nitrogens & Phenyl ring | Longer wavelength (UV/Visible region) | Low |

Computational and Theoretical Investigations of 1 1 Methylethyl 1 Phenylhydrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 1-(1-methylethyl)-1-phenylhydrazine, also known as 1-isopropyl-1-phenylhydrazine. These computational methods provide insights into the molecule's geometry, electronic structure, and energetic properties that can be difficult to ascertain through experimental means alone.

Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for describing the distribution of electrons within that structure (electronic structure analysis).

For hydrazine (B178648) derivatives, DFT methods, such as B3LYP, are commonly employed to compute optimized geometries and vibrational frequencies. researchgate.netresearchgate.net These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, in related phenylhydrazine (B124118) compounds, theoretical calculations have shown good agreement with experimental data obtained from X-ray diffraction. researchgate.net The choice of basis set, such as 6-31G(d,p) or def2-TZVP, is crucial for obtaining accurate results. nih.govarxiv.org

Ab initio calculations, such as Hartree-Fock (HF), provide an alternative approach. While often less computationally expensive, they may be less accurate than DFT for certain properties. arxiv.org Studies on similar molecules have demonstrated that even HF can reproduce bond distances to within approximately 0.01 Å and bond angles to about 0.5 degrees. researchgate.net The electronic structure analysis of phenylhydrazine has indicated a change in the hybridization of the nitrogen atom upon electronic excitation, suggesting the involvement of lone pair electrons in conjugation with the phenyl ring. rsc.org

Table 1: Representative Theoretical Structural Parameters for Hydrazine Derivatives

| Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| C-N Bond Length | B3LYP/6-31G(d) | ~1.40 Å |

| N-N Bond Length | B3LYP/6-31G(d) | ~1.42 Å |

| C-N-N Bond Angle | B3LYP/6-31G(d) | ~118° |

Note: The values presented are illustrative and based on calculations for similar hydrazine-containing compounds. Actual values for 1-(1-methylethyl)-1-phenylhydrazine would require specific calculations.

The flexibility of the isopropyl and phenyl groups attached to the hydrazine moiety allows for multiple spatial orientations, known as conformations. Understanding the energetic landscape involves identifying these different conformers and determining their relative stabilities. nih.gov Computational methods can map out the potential energy surface of the molecule, revealing the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. nih.govmdpi.com

For molecules with rotatable bonds, potential energy surface scans are performed to locate different conformers. researchgate.net The relative energies of these conformers can then be calculated to determine the most stable structures. For example, in a study of related bioactive carbothioamides, it was found that the presence of different substituents (cyclohexyl vs. tert-butyl) led to different stable conformations (folded vs. extended), with relative energy differences of 2.1 to 3.3 kcal/mol. mdpi.com This highlights how subtle structural changes can significantly impact conformational preference.

These studies are crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. The analysis often involves techniques like Principal Component Analysis (PCA) to manage the complexity of the multidimensional energy landscape. nih.gov

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. d-nb.info The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net The accuracy of these predictions can be enhanced by considering the effects of different conformers and by using appropriate solvent models in the calculations. d-nb.info For organophosphorus compounds, DFT-based predictions have achieved an accuracy of over 95%, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C shifts. d-nb.info

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho) | 7.2 - 7.4 | 112 - 114 |

| Phenyl-H (meta) | 6.8 - 7.0 | 128 - 130 |

| Phenyl-H (para) | 6.7 - 6.9 | 118 - 120 |

| Isopropyl-CH | 3.5 - 3.8 | 50 - 55 |

Note: These are generalized predictions. Actual shifts depend on the specific computational method, basis set, and solvent model used. nih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks observed in experimental spectra. researchgate.net The calculated frequencies are often scaled to better match experimental values. researchgate.net These calculations help in the assignment of specific vibrational modes to the observed spectral bands.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. chemrxiv.org It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. chemrxiv.orgresearchgate.net For a molecule like 1-(1-methylethyl)-1-phenylhydrazine, the MEP would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, and around the π-system of the phenyl ring. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. nih.gov The spatial distribution of the HOMO and LUMO indicates the likely sites for electron donation and acceptance, respectively. In phenylhydrazine systems, the HOMO is often located on the phenyl ring and the hydrazine moiety, while the LUMO is typically distributed over the phenyl ring. nih.gov

Table 3: Key Parameters from FMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

Electron Localization Function (ELF) and Natural Bond Orbital (NBO) Studies

Electron Localization Function (ELF): The ELF is a method used to visualize the regions of electron localization in a molecule, providing a clear picture of chemical bonds and lone pairs. It offers a way to distinguish between different types of chemical bonding (covalent, ionic, metallic).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed description of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wisc.edu A key aspect of NBO analysis is the study of "delocalization effects," which are interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu These interactions, such as the interaction between a nitrogen lone pair and an antibonding orbital of a neighboring group, contribute to the stability of the molecule. wisc.edu The strength of these interactions can be quantified in terms of energy. wisc.edu NBO analysis also provides information on atomic charges and hybridization. nih.gov

Reaction Pathway and Transition State Modeling

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving 1-(1-methylethyl)-1-phenylhydrazine. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. nih.gov

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. mdpi.com For complex reactions, multiple pathways may be possible, and computational modeling can help to identify the most favorable one. nih.gov For instance, in the study of tautomerization mechanisms in related heterocyclic compounds, DFT methods have been used to calculate the barrier heights for different conversion processes. nih.gov

These models provide valuable insights into the reactivity of the molecule and can guide the design of new synthetic routes or the prediction of metabolic pathways.

Reactivity and Mechanistic Studies of 1 1 Methylethyl 1 Phenylhydrazine

Nucleophilic Addition Reactions of the Hydrazine (B178648) Moiety

The primary nitrogen atom (NH₂) of the hydrazine group in 1-(1-methylethyl)-1-phenylhydrazine is a potent nucleophile, readily participating in addition reactions with electrophilic centers, most notably the carbon atom of carbonyl groups.

The reaction of 1-(1-methylethyl)-1-phenylhydrazine with aldehydes and ketones is a classic condensation reaction that results in the formation of a hydrazone. This reaction proceeds via a nucleophilic addition of the terminal nitrogen atom of the hydrazine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. Subsequent dehydration of this intermediate yields the stable C=N double bond of the hydrazone.

The general reaction can be depicted as follows:

R¹(R²)C=O + H₂N-N(C₃H₇)(C₆H₅) ⇌ R¹(R²)C=N-N(C₃H₇)(C₆H₅) + H₂O

The equilibrium of this reaction can be shifted towards the product (the hydrazone) by removing the water formed during the reaction. The isopropyl and phenyl substituents on the second nitrogen atom remain intact throughout this transformation. The nature of the aldehyde or ketone (R¹ and R²) influences the rate of reaction, with aldehydes generally being more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon.

The formation of hydrazones is a pH-dependent process. The reaction is typically catalyzed by acid. The mechanism involves two main stages: the nucleophilic addition to form the tetrahedral intermediate and the subsequent acid-catalyzed dehydration of this intermediate to form the hydrazone.

Nucleophilic Attack: The lone pair of the terminal nitrogen of 1-(1-methylethyl)-1-phenylhydrazine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming the neutral carbinolamine intermediate. This can be facilitated by solvent or buffer molecules.

Acid-Catalyzed Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a C=N double bond is formed through the elimination of a proton from the nitrogen atom.

The reaction rate is generally enhanced by general acid catalysis, where a proton is transferred from a general acid to the carbonyl oxygen concurrently with the nucleophilic attack. rsc.org However, at very low pH, the hydrazine itself can be protonated, which deactivates it as a nucleophile and slows down the initial addition step. rsc.org Therefore, the reaction rate typically shows a bell-shaped dependence on pH. The steric bulk of the N-isopropyl group in 1-(1-methylethyl)-1-phenylhydrazine may influence the rate of the initial nucleophilic attack compared to phenylhydrazine (B124118), potentially slowing it down due to steric hindrance around the reactive nitrogen center.

C-H Functionalization Strategies Directed by the Hydrazine Moiety

The hydrazine group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and modification of otherwise inert C-H bonds, typically at the ortho position of the phenyl ring. While specific examples utilizing 1-(1-methylethyl)-1-phenylhydrazine are not prevalent in the literature, the principles of hydrazine-directed C-H activation are well-established.

In these reactions, the hydrazine moiety coordinates to a metal center (e.g., Rhodium(III)), positioning the catalyst in proximity to an ortho C-H bond of the phenyl ring. acs.orgnih.gov This facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate. This intermediate can then react with various coupling partners, such as alkynes or alkenes, to form new C-C or C-heteroatom bonds.

A plausible mechanistic pathway for a rhodium(III)-catalyzed C-H activation directed by a hydrazine derivative involves: acs.org

Coordination of the hydrazine to the Rh(III) catalyst.

Concerted metalation-deprotonation to form a five-membered rhodacycle intermediate.

Coordination and insertion of a coupling partner (e.g., an alkyne) into the Rh-C bond.

Reductive elimination to release the functionalized product and regenerate the active catalyst.

The hydrazine group can be advantageous as it can also act as an internal oxidant through the cleavage of the N-N bond, leading to redox-neutral transformations where no external oxidant is required. nih.gov The N-isopropyl group on 1-(1-methylethyl)-1-phenylhydrazine would likely influence the stability and reactivity of the metallacyclic intermediates formed during the catalytic cycle.

Cyclization and Annulation Reactions in Heterocycle Synthesis

1-(1-methylethyl)-1-phenylhydrazine and its corresponding hydrazones are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. One of the most prominent reactions in this context is the Fischer indole (B1671886) synthesis.

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. acs.orgnih.gov The reaction proceeds through the in-situ formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring.

For 1-(1-methylethyl)-1-phenylhydrazine, the reaction with a ketone like acetone (B3395972) would first form the corresponding N-isopropyl-N-phenylhydrazone. Under acidic conditions, this hydrazone would tautomerize to its enamine form. Protonation of the enamine is followed by the key researchgate.netresearchgate.net-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. The subsequent steps involve intramolecular cyclization and the loss of the N-isopropylamino group (rather than ammonia) to yield the final indole product. The N-isopropyl group is eliminated in the final aromatization step.

Besides indole synthesis, hydrazones derived from 1-(1-methylethyl)-1-phenylhydrazine can participate in other cyclization reactions. For example, reaction with α,β-unsaturated ketones (chalcones) can lead to the formation of pyrazoline derivatives through a Michael addition followed by intramolecular condensation. uii.ac.id

Metal-Catalyzed Transformations and Coordination Chemistry Involving Hydrazine Ligands

The lone pair of electrons on the nitrogen atoms of 1-(1-methylethyl)-1-phenylhydrazine allows it to act as a ligand in coordination chemistry, forming complexes with various transition metals. The hydrazine can coordinate as a monodentate or a bridging ligand. Hydrazones derived from this hydrazine can also act as chelating ligands, coordinating to a metal center through both a nitrogen atom and another donor atom present in the molecule.

Metal complexes of phenylhydrazine derivatives have been synthesized and characterized. researchgate.netresearchgate.net These complexes can exhibit interesting structural and electronic properties and may have applications in catalysis.

In terms of metal-catalyzed transformations, hydrazines and their derivatives can be employed as reactants in various synthetic methodologies. For instance, transition metal catalysts, such as nickel and zinc salts, can catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine. nih.gov While this specific reaction may be more relevant for hydrazine hydrate, it illustrates the role of metal catalysis in transformations involving the hydrazine moiety. Furthermore, N-substituted hydrazones can be synthesized via manganese-catalyzed coupling of alcohols with hydrazine. nih.gov

Rearrangement Pathways in Reactions Involving Substituted Hydrazines

Reactions involving substituted hydrazines and their derivatives are often characterized by various rearrangement pathways. The most notable example, as mentioned earlier, is the researchgate.netresearchgate.net-sigmatropic rearrangement that constitutes the core of the Fischer indole synthesis. acs.orgnih.gov This pericyclic reaction is thermally or acid-catalyzed and involves the concerted reorganization of six electrons over a six-atom cyclic transition state.

For a hydrazone derived from 1-(1-methylethyl)-1-phenylhydrazine, the key rearrangement step would be:

[Enamine Tautomer] → researchgate.netresearchgate.net-Sigmatropic Rearrangement → [Di-imine Intermediate]

This rearrangement is generally irreversible and is the key bond-forming step in the construction of the indole nucleus. The substitution pattern on both the phenyl ring of the hydrazine and the carbonyl component can influence the facility of this rearrangement. Other types of rearrangements, such as those involving hydrazones under different reaction conditions (e.g., thermal or photochemical), are also known in organic chemistry, but the sigmatropic shift in the Fischer indole synthesis is the most mechanistically studied and synthetically utilized rearrangement for this class of compounds.

Applications of 1 1 Methylethyl 1 Phenylhydrazine in Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

1-(1-methylethyl)-1-phenylhydrazine serves as a key building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its reaction with difunctional electrophiles allows for the formation of stable ring systems with diverse biological and chemical properties.

The synthesis of pyrazole (B372694) and pyrazolone (B3327878) rings is a classic application of hydrazine (B178648) derivatives. The Knorr pyrazole synthesis and related methodologies are commonly employed for this purpose. wikipedia.orgpharmajournal.net These reactions typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.

In the case of 1-(1-methylethyl)-1-phenylhydrazine, reaction with a β-diketone, such as acetylacetone, in an acidic or basic medium leads to the formation of a substituted pyrazole. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Pyrazolone derivatives can be synthesized by reacting 1-(1-methylethyl)-1-phenylhydrazine with β-ketoesters, like ethyl acetoacetate. orientjchem.orgnih.gov This condensation reaction is a cornerstone in the synthesis of this class of compounds, which have found applications in pharmaceuticals and dyes. nih.gov A general scheme for this reaction involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization to form the pyrazolone ring. A method for synthesizing 1-(4-isopropylphenyl)-3-methyl-5-pyrazolone has been developed, highlighting a related transformation. google.com

Table 1: Synthesis of Pyrazole and Pyrazolone Derivatives

| Reactant A | Reactant B (1,3-Dicarbonyl Compound) | Product Type | General Conditions |

|---|---|---|---|

| 1-(1-methylethyl)-1-phenylhydrazine | β-Diketone (e.g., Acetylacetone) | Substituted Pyrazole | Acid or base catalysis, heating |

The Fischer indole (B1671886) synthesis is a prominent and widely used method for the preparation of indoles, which are ubiquitous scaffolds in natural products and pharmaceuticals. wikipedia.orgthermofisher.combyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. nih.govsharif.edu

1-(1-methylethyl)-1-phenylhydrazine can be employed in the Fischer indole synthesis to produce N-isopropyl-substituted indoles. The reaction commences with the condensation of the hydrazine with a suitable carbonyl compound to form the corresponding hydrazone. byjus.com Under acidic conditions, the hydrazone tautomerizes to an enehydrazine, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to generate the aromatic indole ring. wikipedia.org The choice of the carbonyl compound determines the substitution pattern on the pyrrole (B145914) ring of the resulting indole.

The reaction conditions, including the choice of acid catalyst (Brønsted or Lewis acids) and solvent, can significantly influence the yield and regioselectivity of the cyclization, especially when unsymmetrical ketones are used. wikipedia.orgsharif.edu

Table 2: Fischer Indole Synthesis with 1-(1-methylethyl)-1-phenylhydrazine

| Reactant A | Reactant B (Carbonyl Compound) | Product | Key Reaction Step |

|---|

Substituted 1,2,4-triazoles can be synthesized using hydrazine derivatives through various established methods. The Einhorn–Brunner reaction, for instance, involves the condensation of a hydrazine with diacylamines in the presence of a weak acid. researchgate.net Another approach is the Pellizzari reaction, which utilizes the reaction of an acylhydrazide with an amide. researchgate.net

By extension, 1-(1-methylethyl)-1-phenylhydrazine can serve as the hydrazine component in these syntheses. For example, its reaction with appropriate precursors can lead to the formation of N-isopropyl-N-phenyl-substituted triazole derivatives. The specific synthetic route and reaction partners would be chosen based on the desired substitution pattern of the final triazole product. These methods offer pathways to a wide array of triazole derivatives, which are of interest due to their diverse pharmacological activities. researchgate.netnih.gov

Reagent in Carbon-Carbon Bond Formation

While primarily known for its role in forming nitrogen-containing heterocycles, 1-(1-methylethyl)-1-phenylhydrazine can also be involved in reactions that lead to the formation of carbon-carbon bonds, often through the intermediacy of its corresponding hydrazones. Arylhydrazones have been explored as coupling partners in certain carbon-carbon bond-forming reactions. pitt.edu

The formation of the hydrazone from 1-(1-methylethyl)-1-phenylhydrazine and a carbonyl compound introduces a C=N double bond, which can activate adjacent C-H bonds for deprotonation and subsequent reaction with electrophiles. Although direct C-C bond forming reactions using this specific hydrazine are not widely documented, the principle of using hydrazones as intermediates in such transformations is an area of active research in organic synthesis. These reactions are fundamental to the construction of complex organic molecules. illinois.edursc.org

Role in Derivatization and Functional Group Transformations

A significant application of 1-(1-methylethyl)-1-phenylhydrazine is in the derivatization of carbonyl compounds, namely aldehydes and ketones. This reaction involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to form a stable hydrazone.

This transformation is a key functional group interconversion, converting a reactive carbonyl group into a more stable and often crystalline hydrazone derivative. This process is valuable for the purification and characterization of carbonyl compounds. The formation of the hydrazone can protect the carbonyl group during subsequent synthetic steps, and the hydrazone can be later hydrolyzed back to the carbonyl compound if needed. Phenylhydrazine (B124118) itself is a classic reagent for this purpose. wikipedia.org

Table 3: Derivatization of Carbonyl Compounds

| Functional Group | Reagent | Product | Transformation Type |

|---|

Utilization in Analytical Chemistry Method Development

The derivatization of carbonyl compounds with hydrazine-based reagents is a cornerstone of many analytical methods for the detection and quantification of these species. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are widely used to convert volatile and often non-chromophoric carbonyls into stable, UV-active derivatives that can be readily analyzed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). epa.govnih.gov

In a similar vein, 1-(1-methylethyl)-1-phenylhydrazine can be employed as a derivatizing agent in analytical chemistry. By reacting with target aldehydes and ketones in a sample, it converts them into their corresponding hydrazones. These derivatives typically exhibit enhanced chromatographic retention and can be more easily detected, for example, by mass spectrometry due to the introduction of the phenylisopropyl moiety. This approach can be particularly useful for the analysis of complex mixtures, such as environmental or biological samples, where selective detection of carbonyl compounds is required. nih.gov Phenylhydrazine has been used as a derivatization reagent to stabilize and detect α-keto acids in biological fluids. nih.gov

Synthesis and Chemical Exploration of 1 1 Methylethyl 1 Phenylhydrazine Derivatives and Analogues

Structural Modifications and Analog Design Strategies

The design of analogues of 1-(1-methylethyl)-1-phenylhydrazine is a key strategy in drug discovery and the development of other bioactive compounds. nih.govmdpi.com This process involves the systematic structural modification of the parent molecule to optimize its properties, such as efficacy, selectivity, and pharmacokinetic profile. nih.gov The primary sites for modification on the 1-(1-methylethyl)-1-phenylhydrazine molecule are the phenyl ring, the isopropyl group, and the hydrazine (B178648) nitrogen atoms.

Key Analog Design Strategies:

Phenyl Ring Substitution: Introducing various substituents onto the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. nih.gov Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can be placed at the ortho, meta, or para positions to influence the reactivity of the hydrazine moiety and its interactions with biological targets. nih.govlibretexts.org

Modification of the Isopropyl Group: Altering the isopropyl group can impact the steric hindrance around the N-1 nitrogen atom, which can influence the molecule's conformational preferences and binding affinity to target proteins. mdpi.com Analogues can be designed with different alkyl groups (e.g., methyl, ethyl, or larger branched chains) to explore the structure-activity relationship (SAR). researchgate.net

N-Substitution of the Hydrazine Moiety: The hydrogen atom on the N-2 nitrogen of the hydrazine can be replaced with various functional groups. This N-substitution can lead to the formation of hydrazides, sulfonamides, or other derivatives with altered chemical and biological characteristics. nih.govresearchgate.net

The design of these analogues is often guided by computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, to predict the effect of structural changes on the desired activity. nih.govnih.gov

| Modification Site | Type of Modification | Potential Impact | Example Substituent/Group |

|---|---|---|---|

| Phenyl Ring | Introduction of electron-withdrawing groups | Increased acidity of N-H, altered reactivity | -Cl, -NO₂ |

| Phenyl Ring | Introduction of electron-donating groups | Decreased acidity of N-H, altered reactivity | -OCH₃, -CH₃ |

| Isopropyl Group | Replacement with other alkyl groups | Modified steric hindrance and lipophilicity | -CH₃, -C₂H₅ |

| N-2 Hydrazine Nitrogen | Acylation | Formation of stable hydrazides, altered biological activity | -C(O)R |

Synthesis of N-Substituted Hydrazines and Corresponding Hydrazones

The synthesis of N-substituted derivatives of 1-(1-methylethyl)-1-phenylhydrazine and their subsequent conversion to hydrazones are fundamental processes in the chemical exploration of this compound class.

Synthesis of N-Substituted Hydrazines:

The selective substitution on the N-2 nitrogen of 1-isopropyl-1-phenylhydrazine can be challenging due to the presence of two nitrogen atoms with differing reactivity. However, several synthetic strategies can be employed:

Direct Alkylation: While direct alkylation of monosubstituted hydrazines can lead to mixtures, the use of protecting groups on one nitrogen atom can direct the alkylation to the desired position.

Reductive Amination: A common method for preparing 1,2-disubstituted hydrazines involves the reductive condensation of a hydrazine with an aldehyde or ketone. aston.ac.uk For instance, reacting 1-isopropyl-1-phenylhydrazine with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) would yield an N-2 alkylated product.

Acylation: The reaction of 1-isopropyl-1-phenylhydrazine with acyl chlorides or anhydrides readily forms the corresponding N-2 acylated hydrazides. This is a robust method for introducing a wide variety of substituents. prepchem.com

Synthesis of Hydrazones:

Hydrazones are typically synthesized through the condensation reaction of a hydrazine with an aldehyde or a ketone. nih.govorganic-chemistry.org In the context of 1-(1-methylethyl)-1-phenylhydrazine derivatives, the N-substituted hydrazine is reacted with a suitable carbonyl compound, often under acidic catalysis. researchgate.netresearchgate.net

The general reaction is as follows: R¹(R²)C=O + H₂N-NR³(C₆H₅)(CH(CH₃)₂) → R¹(R²)C=N-NR³(C₆H₅)(CH(CH₃)₂) + H₂O

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov The resulting hydrazones are often crystalline solids and can be purified by recrystallization. nih.gov

| Starting Hydrazine | Reagent | Reaction Type | Product Class |

|---|---|---|---|

| 1-Isopropyl-1-phenylhydrazine | Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-Alkyl-1-isopropyl-1-phenylhydrazine |

| 1-Isopropyl-1-phenylhydrazine | Acyl Chloride/Anhydride | Acylation | N-Acyl-1-isopropyl-1-phenylhydrazine (Hydrazide) |

| N-Substituted-1-isopropyl-1-phenylhydrazine | Aldehyde/Ketone | Condensation | N-Substituted-1-isopropyl-1-phenylhydrazone |

Influence of Substituents on Reactivity, Regioselectivity, and Conformational Preferences

The introduction of substituents to the 1-(1-methylethyl)-1-phenylhydrazine framework has a significant impact on its chemical behavior.

Reactivity:

Substituents on the phenyl ring can either increase or decrease the reactivity of the hydrazine moiety by altering its electron density. unive.it

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups decrease the electron density on the phenyl ring and, by extension, on the nitrogen atoms. This makes the hydrazine less nucleophilic but can increase the acidity of the N-H proton. unive.it

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the phenyl ring and the nitrogen atoms, thereby enhancing the nucleophilicity of the hydrazine. unive.it

The Hammett equation provides a quantitative means to correlate the electronic effects of meta- and para-substituents with the reaction rates and equilibrium constants of various reactions involving the phenylhydrazine (B124118) derivative. libretexts.orgslideshare.net The reaction constant, ρ (rho), obtained from a Hammett plot, indicates the sensitivity of the reaction to substituent effects. libretexts.org

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. organic-chemistry.orgnih.gov In reactions involving substituted 1-(1-methylethyl)-1-phenylhydrazine, such as cycloaddition reactions to form pyrazoles, the nature and position of the substituents can direct the outcome of the reaction, leading to the preferential formation of one regioisomer. organic-chemistry.orgnih.gov For example, in the synthesis of pyrazoles from hydrazones and nitroolefins, the electronic properties of the substituents on both reactants play a crucial role in determining the regioselectivity of the cycloaddition. organic-chemistry.org

Conformational Preferences:

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with other molecules, including biological receptors. The bulky isopropyl group in 1-(1-methylethyl)-1-phenylhydrazine introduces significant steric hindrance, which influences the rotational barriers around the C-N and N-N bonds. mdpi.com

Substituents, particularly at the ortho positions of the phenyl ring, can further restrict rotation and favor specific conformations. mdpi.com The study of conformational preferences often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. nih.govdntb.gov.ua Understanding the preferred conformation is essential for designing molecules with optimal shapes for their intended biological targets. nih.gov

| Substituent Type (para-position) | Effect on Nucleophilicity | Effect on N-H Acidity | Example |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Decrease | Increase | -NO₂ |

| Electron-Donating Group (EDG) | Increase | Decrease | -OCH₃ |

Q & A

Q. What are the standard synthetic routes for synthesizing Hydrazine, 1-(1-methylethyl)-1-phenyl-?

The compound is synthesized via hydrazone formation, where a ketone (e.g., 2,2-dimethyl-1-phenylpropan-1-one) reacts with hydrazine under acidic or basic conditions. Typical solvents include ethanol or methanol, with reflux (60–80°C, 1–4 hours) to drive the reaction. Post-synthesis, recrystallization in methanol or ethanol yields the pure product. This method parallels hydrazone syntheses for structurally similar compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key signals include the NH proton (δ 7–8 ppm, broad singlet) and aromatic protons (δ 7.2–7.6 ppm). The isopropyl group appears as a septet (δ 3.0–3.5 ppm) for the central CH and doublets (δ 1.1–1.3 ppm) for methyl groups.

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) confirm hydrazone formation.

- Elemental Analysis : Validates the molecular formula (C₉H₁₄N₂) with <1% deviation .

Q. What are common reactions involving this hydrazine derivative in organic synthesis?

The compound participates in cyclization reactions to form nitrogen-containing heterocycles (e.g., pyrazoles or tetrazines). For example, reaction with α,β-unsaturated ketones under acidic conditions yields pyrazoline derivatives. Such reactions are foundational in synthesizing bioactive molecules .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NH splitting) be resolved during structural elucidation?

- Variable Temperature NMR : Assess dynamic effects (e.g., hydrogen bonding) by analyzing NH proton splitting at 25°C vs. −20°C.

- X-ray Crystallography : Resolves steric effects from the isopropyl group, providing unambiguous conformation.

- DFT Calculations : Compare experimental IR/NMR with computed spectra (B3LYP/6-31G*) to validate assignments .

Q. What strategies optimize regioselectivity in cyclization reactions involving this compound?

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) direct cyclization toward 5-membered rings (pyrazolines) over 6-membered products.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring specific pathways.

- Kinetic Studies : Monitor reaction progress via HPLC to identify optimal temperature (e.g., 80°C for 2 hours) and minimize side products .

Q. How does steric hindrance from the isopropyl group influence reactivity compared to phenylhydrazine?

The isopropyl group reduces nucleophilicity at the β-nitrogen, slowing condensation reactions but improving thermal stability. Comparative kinetic studies (e.g., Arrhenius plots) show a 20–30% decrease in reaction rate versus phenylhydrazine. This steric effect also alters regioselectivity in multicomponent reactions .

Q. What purification methods address low yields or impurities in large-scale synthesis?

- Recrystallization : Use mixed solvents (ethanol/water) to remove unreacted hydrazine.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates hydrazone derivatives from byproducts.

- Continuous Flow Reactors : Improve reproducibility and purity (>98%) by minimizing exposure to air/moisture .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

- Purity Assessment : Check via HPLC (C18 column, acetonitrile/water gradient). Impurities (e.g., residual ketone) lower melting points.

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.

- Interlab Comparisons : Standardize drying conditions (vacuum, 40°C, 24 hours) to eliminate solvent retention effects .

Applications in Drug Development

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a precursor for pyrazolone derivatives (e.g., antipyrine analogs) with anti-inflammatory or antipyretic activity. Reacting with α-keto esters under basic conditions yields hydrazide intermediates, which are cyclized to pyrazolones via microwave-assisted synthesis (100°C, 10 minutes) .

Q. How is computational modeling used to predict its reactivity in medicinal chemistry?

- Molecular Docking : Simulate interactions with COX-2 enzyme (PDB ID 5KIR) to prioritize derivatives for synthesis.

- ADMET Prediction : Tools like SwissADME evaluate bioavailability (TPSA < 60 Ų) and BBB penetration .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions

| Parameter | Ethanol Reflux | Methanol Reflux | Continuous Flow |

|---|---|---|---|

| Reaction Time (h) | 4 | 3 | 0.5 |

| Yield (%) | 75 | 82 | 90 |

| Purity (%) | 95 | 97 | 99 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.